Dehydrorotenone
Overview
Description
Dehydrorotenone is a naturally occurring rotenoid, a class of compounds known for their potent biological activities. It is derived from plants belonging to the Leguminosae family, particularly from the genera Lonchocarpus, Millettia, Tephrosia, and Derris. This compound is recognized for its pesticidal and piscicidal properties, making it a valuable compound in agricultural and environmental management .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrorotenone can be synthesized through the catalytic hydrogenation of l-dihydrothis compound. This process involves the reduction of the double bonds in the parent compound, leading to the formation of this compound . Another method involves the cyclization of methyl derrisate and methyl deguelate using sodium ethoxide, which yields this compound and dehydrodeguelin .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of rotenoids from plant sources. The extraction process includes solvent extraction followed by purification using chromatographic techniques. The extracted rotenoids are then subjected to chemical modifications to obtain this compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrorotenone undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Catalytic hydrogenation is used to reduce this compound, converting it into its dihydro form.
Substitution: this compound can undergo substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Major Products Formed: The major products formed from these reactions include dihydrorotenone, dehydrodeguelin, and other substituted derivatives .
Scientific Research Applications
Dehydrorotenone has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of rotenoids and their derivatives.
Mechanism of Action
Dehydrorotenone exerts its effects primarily by inhibiting mitochondrial complex I, also known as NADH-ubiquinone oxidoreductase. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and an increase in reactive oxygen species. Additionally, this compound induces apoptosis in human plasma cells by triggering endoplasmic reticulum stress and activating the p38 signaling pathway .
Comparison with Similar Compounds
- Rotenone
- Deguelin
- Tephrosin
- Rotenolone
Comparison: Dehydrorotenone shares structural similarities with other rotenoids such as rotenone and deguelin. it is unique in its specific inhibitory effects on mitochondrial complex I and its ability to induce apoptosis through endoplasmic reticulum stress. Unlike rotenone, which is widely used as a pesticide, this compound’s applications are more focused on research due to its potent biological activities and potential toxicity .
Biological Activity
Dehydrorotenone, an oxidation product of rotenone, has garnered attention for its biological activity, particularly in the context of neurotoxicity, anti-inflammatory effects, and potential therapeutic applications. This article synthesizes findings from diverse sources to provide a comprehensive overview of this compound's biological activities.
This compound (CHO) is a key derivative of rotenone, which is primarily extracted from the roots of plants in the Derris genus. The compound can be synthesized through various methods including thermal degradation and chemical modification of rotenone. Studies indicate that this compound exhibits significant structural changes that enhance its biological properties compared to its parent compound .
1. Neurotoxicity
This compound shares similar neurotoxic properties with rotenone, affecting dopaminergic neurons and contributing to models of Parkinson's disease. Research indicates that exposure to this compound can lead to mitochondrial dysfunction and neuronal degeneration, which are pivotal in the pathogenesis of neurodegenerative diseases .
2. Anti-Inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro experiments demonstrated that this compound significantly inhibits nitric oxide (NO) production in LPS-induced RAW 264.7 macrophage cells. The inhibitory effect was dose-dependent, with notable activity observed at concentrations as low as 0.625 μM. The mechanism appears to involve modulation of inflammatory pathways, suggesting a potential therapeutic role for this compound in inflammatory conditions .
3. Anticancer Properties
This compound has been investigated for its anticancer effects, particularly through its ability to induce apoptosis in cancer cell lines. Studies have shown that it can inhibit cell proliferation and induce cell cycle arrest, making it a candidate for further research in cancer therapeutics .
Case Studies
Several case studies have explored the implications of this compound in both laboratory settings and potential clinical applications:
- Neurodegeneration Models : In animal models, this compound has been utilized to induce parkinsonian-like symptoms, providing insights into its neurotoxic effects and the underlying mechanisms involved in dopaminergic neuron loss .
- Inflammation Research : A study focusing on macrophage activation revealed that this compound could effectively reduce inflammatory markers, presenting it as a candidate for treating conditions characterized by chronic inflammation .
Comparative Analysis
The following table summarizes the biological activities and effects of this compound compared to its parent compound, rotenone:
Activity | This compound | Rotenone |
---|---|---|
Neurotoxicity | High; induces mitochondrial dysfunction | Very high; linked to Parkinson's disease |
Anti-inflammatory | Significant inhibition of NO production | Moderate; less studied |
Anticancer | Induces apoptosis in cancer cells | Limited data available |
Synthesis | Derived from rotenone via oxidation | Natural extraction from Derris species |
Properties
CAS No. |
3466-09-9 |
---|---|
Molecular Formula |
C23H20O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
16,17-dimethoxy-6-prop-1-en-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),3(11),4(8),9,14,16,18-heptaen-12-one |
InChI |
InChI=1S/C23H20O6/c1-11(2)16-8-14-15(28-16)6-5-12-22(24)21-13-7-18(25-3)19(26-4)9-17(13)27-10-20(21)29-23(12)14/h5-7,9,16H,1,8,10H2,2-4H3 |
InChI Key |
GFERNZCCTZEIET-UHFFFAOYSA-N |
SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Isomeric SMILES |
CC(=C)[C@H]1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Canonical SMILES |
CC(=C)C1CC2=C(O1)C=CC3=C2OC4=C(C3=O)C5=CC(=C(C=C5OC4)OC)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Dehydrorotenone; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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